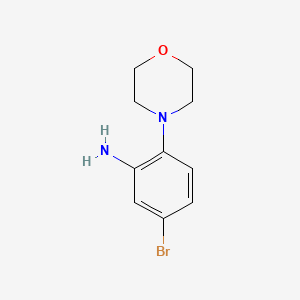

5-Bromo-2-morpholin-4-ylaniline

Description

Significance of Aryl Halides in Chemical Transformations

Aryl halides, organic compounds containing a halogen atom bonded to an aromatic ring, are of paramount importance in organic synthesis. Their significance lies primarily in their ability to participate in a wide array of cross-coupling reactions. wikipedia.orgrsc.org These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.orgrsc.org

The reactivity of aryl halides in these transformations is dependent on the nature of the halogen, with the general trend being I > Br > Cl > F. The carbon-halogen bond serves as a reactive handle, enabling chemists to introduce a diverse range of substituents onto the aromatic ring. This versatility makes aryl halides indispensable precursors for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgnumberanalytics.com

Table 1: Common Cross-Coupling Reactions Involving Aryl Halides

| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Organoborane | Palladium | C-C |

| Heck Coupling | Alkene | Palladium | C-C |

| Negishi Coupling | Organozinc | Palladium or Nickel | C-C |

| Buchwald-Hartwig Amination | Amine | Palladium | C-N |

This table summarizes some of the most prevalent cross-coupling reactions where aryl halides serve as key substrates.

Role of Anilines as Versatile Synthetic Precursors

Aniline (B41778), the simplest aromatic amine, and its derivatives are fundamental building blocks in organic synthesis. bloomtechz.comwikipedia.org The amino group attached to the aromatic ring is highly reactive and can be readily modified through various chemical transformations. bloomtechz.com This reactivity makes anilines valuable starting materials for the production of a vast array of chemical products. wikipedia.org

The amino group can undergo diazotization to form diazonium salts, which are highly versatile intermediates for introducing a wide range of functional groups onto the aromatic ring. bloomtechz.com Furthermore, the amino group can be acylated, alkylated, and used in the synthesis of heterocyclic compounds. bloomtechz.com The electron-donating nature of the amino group also activates the aromatic ring towards electrophilic substitution reactions, facilitating the introduction of additional substituents. wikipedia.org

Morpholine (B109124) Moiety in Organic Chemistry and its Chemical Significance

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. wikipedia.org This unique structural feature imparts favorable physicochemical properties to molecules that contain it, making it a "privileged structure" in medicinal chemistry. nih.govnih.govresearchgate.net The presence of the morpholine moiety can enhance a compound's solubility, metabolic stability, and bioavailability. nih.govresearchgate.net

The nitrogen atom in the morpholine ring is basic, allowing for the formation of salts and providing a site for further functionalization. wikipedia.org The ether oxygen can participate in hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets. acs.org Morpholine and its derivatives are widely used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and corrosion inhibitors. wikipedia.orgnih.gov

Contextualizing 5-Bromo-2-morpholin-4-ylaniline within Advanced Organic Synthesis

The compound this compound integrates the key features of an aryl halide, a substituted aniline, and a morpholine derivative into a single molecule. This trifunctional architecture makes it a highly valuable and versatile intermediate in advanced organic synthesis.

The strategic placement of these functional groups allows for a stepwise and controlled approach to the synthesis of complex target molecules. The interplay between the electronic effects of the bromo, amino, and morpholino substituents also influences the reactivity of the aromatic ring, providing opportunities for regioselective transformations.

Research Avenues for Halogenated and Amino-Substituted Heterocycles

The field of halogenated and amino-substituted heterocycles remains a vibrant area of research with significant potential for new discoveries. nih.govmerckmillipore.com The introduction of halogen atoms into heterocyclic systems can profoundly alter their physical, chemical, and biological properties. nih.gov This can lead to the development of new materials with unique electronic properties or novel drug candidates with enhanced potency and selectivity. nih.govmerckmillipore.com

Current research focuses on developing new and more efficient methods for the synthesis of these compounds, including the use of novel catalysts and reaction conditions. rsc.org There is also a strong interest in exploring the structure-activity relationships of these molecules to better understand how the nature and position of the halogen and amino substituents influence their properties. The development of "green" and sustainable methods for the halogenation and amination of heterocyclic compounds is another important research direction. exlibrisgroup.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAINJKOIAULFCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406958 | |

| Record name | 5-bromo-2-morpholin-4-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91062-48-5 | |

| Record name | 5-bromo-2-morpholin-4-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Morpholin 4 Ylaniline and Its Analogues

Direct Synthetic Routes to 5-Bromo-2-morpholin-4-ylaniline

Direct synthesis strategies involve the introduction of either the morpholine (B109124) moiety or the bromine atom in the final stages of the synthetic sequence to yield the target compound.

Amination Strategies for Brominated Precursors

One of the most prevalent methods for the synthesis of this compound involves the amination of a brominated aniline (B41778) precursor. This approach typically utilizes a transition metal-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination. In this reaction, a brominated aniline derivative is coupled with morpholine in the presence of a palladium catalyst and a suitable base.

The general reaction is as follows:

2,5-Dibromoaniline + Morpholine --(Pd catalyst, Base)--> this compound

The choice of palladium catalyst and ligand is crucial for the efficiency of this transformation. Common catalytic systems include Pd(dba)₂/BINAP. The reaction conditions, such as solvent, temperature, and the nature of the base (e.g., NaOtBu, Cs₂CO₃), are optimized to maximize the yield and minimize side products.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 85 |

| Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene (B28343) | 110 | 92 |

| PdCl₂(dppf) | NaOtBu | Dioxane | 100 | 78 |

| Table 1: Representative conditions for the Buchwald-Hartwig amination of 2,5-dibromoaniline with morpholine. |

Bromination of Morpholine-Substituted Anilines

An alternative direct route is the electrophilic bromination of a morpholine-substituted aniline precursor, namely 2-morpholinoaniline (B1348958). This reaction introduces the bromine atom at the desired position on the aromatic ring. The regioselectivity of the bromination is directed by the activating and ortho, para-directing morpholino group and the amino group.

The reaction proceeds as follows:

2-Morpholinoaniline + Brominating Agent --> this compound

Various brominating agents can be employed, including molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reaction is typically carried out in a suitable solvent, such as acetic acid or a chlorinated solvent. The strong activating nature of the amino and morpholino groups can lead to over-bromination, therefore, controlling the stoichiometry and reaction conditions is essential to achieve mono-bromination at the desired para-position relative to the morpholino group. youtube.comscribd.com

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

| N-Bromosuccinimide | Acetonitrile (B52724) | 0 - 25 | 75 |

| Bromine | Acetic Acid | 25 | 68 |

| 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | Dichloromethane (B109758) | 0 | 82 |

| Table 2: Comparison of brominating agents for the synthesis of this compound from 2-morpholinoaniline. |

Precursor-Based Synthesis Approaches

Precursor-based methods involve the construction of the target molecule from more fundamental building blocks, often involving multiple synthetic steps.

Utilization of Ortho-Bromoanilines in Morpholine Annulation

This strategy involves the use of an ortho-bromoaniline derivative as a starting material to construct the morpholine ring. This can be achieved through a two-step process involving an initial N-alkylation with a suitable dielectrophile, such as bis(2-chloroethyl) ether, followed by an intramolecular cyclization.

Palladium-Catalyzed Amination Protocols for Aryl Bromides

Palladium-catalyzed amination, specifically the Buchwald-Hartwig reaction, is a powerful tool for the formation of C-N bonds. researchgate.netbris.ac.ukresearchgate.net This protocol can be applied to the synthesis of this compound by reacting a suitably substituted aryl bromide with morpholine. For instance, 1,4-dibromo-2-nitrobenzene can be selectively mono-aminated with morpholine, followed by the reduction of the nitro group to an amine.

| Aryl Bromide | Catalyst | Ligand | Base | Product |

| 2,5-Dibromoaniline | Pd(dba)₂ | BINAP | NaOtBu | This compound |

| 1,4-Dibromo-2-nitrobenzene | Pd(OAc)₂ | RuPhos | K₂CO₃ | 4-(4-Bromo-2-nitrophenyl)morpholine |

| Table 3: Examples of Palladium-Catalyzed Amination Reactions. |

Nucleophilic Aromatic Substitution with Morpholine Derivatives

Nucleophilic aromatic substitution (SNAᵣ) offers another pathway to introduce the morpholine moiety onto an activated aromatic ring. nih.govkhanacademy.org This reaction typically requires the presence of strong electron-withdrawing groups (such as a nitro group) ortho or para to a leaving group (such as a halogen) to facilitate the nucleophilic attack by morpholine. For example, 2,4-dibromo-1-nitrobenzene can undergo selective substitution of the bromine atom at the 2-position by morpholine, followed by reduction of the nitro group.

The rate of an SNAᵣ reaction is influenced by the nature of the leaving group and the electron-withdrawing ability of the activating group.

| Substrate | Nucleophile | Solvent | Product |

| 2,4-Dinitrochlorobenzene | Morpholine | Ethanol (B145695) | 4-(2,4-Dinitrophenyl)morpholine |

| 1-Bromo-2,4-dinitrobenzene | Morpholine | DMF | 4-(2,4-Dinitrophenyl)morpholine |

| Table 4: Representative Nucleophilic Aromatic Substitution Reactions. |

Regioselective Bromination Techniques

Achieving the precise installation of a bromine atom at the 5-position of a 2-morpholinoaniline core is a significant synthetic challenge. The aniline scaffold contains two activating, ortho-, para-directing groups: the primary amine (-NH2) at C1 and the tertiary amine of the morpholino group at C2. The primary amino group is a powerful activator, often leading to multiple substitutions and favoring bromination at its ortho (C6) and para (C4) positions youtube.comwikipedia.org. The desired 5-position is para to the morpholino substituent and meta to the highly activating amino group. Therefore, controlling the regioselectivity requires strategies that can either temper the directing ability of the amino group or enhance the directing effect of the morpholino group.

Electrophilic aromatic substitution is a fundamental method for introducing bromine onto an aromatic ring brainly.com. For highly activated substrates like anilines, the reaction can be difficult to control, often resulting in a mixture of products or polybromination youtube.comwikipedia.org. Several techniques have been developed to address this challenge and improve regioselectivity.

One of the most effective strategies to control the reactivity of the aniline is the temporary protection of the amino group. Acylation of the amine to form an acetanilide (B955), for example, significantly attenuates its activating influence wikipedia.org. This moderation of reactivity allows the directing effects of other substituents, in this case the morpholino group, to govern the position of electrophilic attack. Following the regioselective bromination of the protected intermediate, the acetyl group can be readily removed by hydrolysis to regenerate the free aniline.

The choice of brominating agent and reaction conditions, particularly the solvent, also plays a critical role in directing the substitution. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds, including anilines lookchem.commdpi.comnih.gov. Research has shown that the regioselectivity of NBS-mediated bromination of substituted anilines is markedly dependent on the polarity of the reaction medium lookchem.comthieme-connect.com. In polar solvents, the electron-donating capacity of an amino group can be enhanced, favoring substitution at the para-position thieme-connect.com. This solvent effect could potentially be exploited to favor bromination at the 5-position, which is para to the morpholino ring nitrogen.

Furthermore, novel catalytic systems have been developed for mild and regioselective halogenation. For instance, the use of copper(II) halides in ionic liquids has been reported as a method for the para-halogenation of unprotected aniline derivatives with high yield and selectivity, avoiding the need for a protecting group beilstein-journals.org.

Table 1: Effect of Solvent Polarity on Regioselectivity of Electrophilic Bromination of meta-Substituted Anilines with NBS thieme-connect.com This table illustrates the general principle that solvent choice can tune regioselectivity in the bromination of substituted anilines.

| Solvent | Dielectric Constant (ε) | Predominant Isomer(s) |

|---|---|---|

| Dioxane | 2.2 | Mixture of ortho and para isomers |

| Chloroform (CHCl3) | 4.8 | Mixture, with ortho isomers often predominating |

| Tetrahydrofuran (B95107) (THF) | 7.6 | Mixture of isomers |

| Acetonitrile (MeCN) | 37.5 | Para isomer favored |

Directed Ortho Metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings wikipedia.org. The strategy relies on the presence of a "direct metalation group" (DMG), which contains a heteroatom that can coordinate to an organolithium reagent (typically n-butyllithium or s-butyllithium) organic-chemistry.orgbaranlab.org. This coordination facilitates the deprotonation of the proximal ortho-C-H bond, generating a stabilized aryllithium intermediate that can then be quenched with an electrophile, such as a bromine source (e.g., Br2, C2Br2Cl4) wikipedia.orguwindsor.ca.

Common and effective DMGs include tertiary amines, amides, and carbamates organic-chemistry.org. In the context of 2-morpholinoaniline, both the morpholino group and a derivatized amino group (e.g., a pivaloyl or carbamate group) could potentially function as DMGs wikipedia.orgorganic-chemistry.org.

However, for the specific synthesis of this compound, DoM is not a direct pathway. The DoM mechanism inherently directs functionalization to the position ortho to the DMG wikipedia.org.

The morpholino group at C2 would direct metalation to the C3 position.

A protected amino group at C1 would direct metalation to the C6 position (as C2 is already substituted).

Neither of these positions corresponds to the desired C5 substitution. Therefore, DoM would be more applicable to the synthesis of analogues or as part of a more complex, multi-step sequence where the initial product is further elaborated. For example, a DoM reaction could be used to introduce a different functional group ortho to one of the nitrogen atoms, which could then participate in subsequent cyclization or rearrangement reactions to build more complex heterocyclic systems.

Optimization of Reaction Conditions and Yields

An alternative and often more regioselective approach to synthesizing this compound is through a transition-metal-catalyzed C-N cross-coupling reaction. The Buchwald-Hartwig amination is a premier method for forming C-N bonds and is highly effective for coupling amines with aryl halides researchgate.netias.ac.in. In this strategy, morpholine would be coupled with a di-substituted aryl halide, such as 1-amino-2,4-dibromobenzene or 4-bromo-2-chloroaniline (B1269894). The success of this reaction hinges on the careful optimization of several parameters to ensure high yield and selectivity for amination at the C2 position.

The Buchwald-Hartwig reaction is typically catalyzed by palladium(0) complexes, which are generated in situ from palladium(II) precursors like Pd(OAc)2 or stable Pd(0) sources such as Pd2(dba)3 ias.ac.in. The choice of ligand that coordinates to the palladium center is arguably the most critical factor influencing the catalyst's activity and stability researchgate.netresearchgate.net. Bulky, electron-rich phosphine (B1218219) ligands are essential for facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination, and reductive elimination.

Different classes of ligands have been developed, each with specific advantages. For the coupling of morpholine with an aryl halide, ligands such as XantPhos, XPhos, and RuPhos are often effective. XantPhos, with its large natural bite angle, is particularly well-suited for promoting the reductive elimination step and preventing the formation of undesired side products chemrxiv.org. The steric bulk and electronic properties of the chosen ligand must be matched to the specific substrates to achieve optimal results.

Table 2: Common Ligands for Buchwald-Hartwig Amination and Their General Applications

| Ligand | Catalyst Precursor | Typical Substrates | Key Features |

|---|---|---|---|

| XantPhos | Pd(OAc)2 or Pd2(dba)3 | Aryl chlorides and bromides, sterically hindered amines | Large bite angle, promotes reductive elimination chemrxiv.org |

| XPhos | Pd(OAc)2 or G3/G4 Palladacycles | Aryl chlorides, bromides, and tosylates | Bulky and electron-rich, high catalyst activity bristol.ac.uk |

| RuPhos | Pd(OAc)2 or G3/G4 Palladacycles | Sterically hindered aryl halides and amines | High activity for challenging couplings |

The selection of an appropriate solvent and reaction temperature is crucial for the efficiency of the Buchwald-Hartwig amination. The solvent must be capable of dissolving the aryl halide, the amine, the base, and the catalytic species, and it must be stable at the required reaction temperature. Common solvents include toluene, dioxane, and N,N-dimethylformamide (DMF) researchgate.netchemrxiv.org.

Toluene is a non-polar solvent frequently used for these reactions, typically at temperatures ranging from 80 to 110 °C researchgate.net.

Dioxane is another common ethereal solvent with a slightly higher polarity.

Polar aprotic solvents like DMF can sometimes accelerate reactions but may also lead to catalyst decomposition at elevated temperatures.

The reaction temperature is a key variable that must be optimized. Higher temperatures generally increase the reaction rate but can also promote catalyst degradation and side reactions. A typical starting point for optimization is around 80 °C, with adjustments made based on reaction monitoring bristol.ac.uk. The choice of base is also interconnected with the solvent and temperature; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K3PO4) are commonly employed researchgate.net.

A high-yield protocol for the synthesis of this compound via Buchwald-Hartwig amination would integrate the optimized parameters discussed above. A representative procedure would involve the reaction of 4-bromo-2-chloroaniline with morpholine, aiming for selective substitution at the more reactive C-Cl bond over the C-Br bond, or using 1-amino-2,4-dibromobenzene and leveraging steric or electronic differences to favor substitution at the C2 position.

A plausible high-yield protocol is outlined below:

Reaction Setup: An oven-dried Schlenk flask is charged with a palladium precursor (e.g., Pd(OAc)2, 2-5 mol%), a suitable phosphine ligand (e.g., XantPhos, 4-10 mol%), and a strong base (e.g., NaOt-Bu, 1.5-2.0 equivalents).

Reagents: The flask is evacuated and backfilled with an inert gas (e.g., argon). The aryl halide (e.g., 1-amino-2,4-dibromobenzene, 1.0 equivalent) and anhydrous toluene are added, followed by morpholine (1.1-1.2 equivalents).

Reaction Conditions: The reaction mixture is heated to a temperature between 80 °C and 110 °C and stirred vigorously for a period of 4 to 24 hours. Reaction progress is monitored by techniques such as TLC or LC-MS.

Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

By carefully selecting the catalyst-ligand system, base, solvent, and temperature, this cross-coupling approach provides a reliable and high-yielding route to the target compound and its analogues ias.ac.inresearchgate.netbristol.ac.uk.

Green Chemistry Aspects in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this involves exploring alternative reaction media and developing robust, recyclable catalytic systems.

Solvent-Free or Ionic Liquid-Mediated Reactions

The use of volatile organic solvents (VOCs) in organic synthesis is a major environmental concern. Therefore, developing solvent-free or alternative solvent systems is a key goal of green chemistry.

Solvent-Free Conditions:

Solvent-free, or neat, reaction conditions offer significant environmental benefits by eliminating a major source of waste and reducing the energy required for solvent removal. The Buchwald-Hartwig amination, a plausible method for synthesizing this compound by coupling morpholine with a bromoaniline precursor, has been successfully conducted under solvent-free conditions. Research has demonstrated that the reaction between various aryl halides and secondary amines can proceed efficiently with a palladium acetate (B1210297)/RuPhos catalytic system in the absence of a solvent. These reactions, often carried out by heating a mixture of the reactants, catalyst, and a solid base, can provide good to excellent yields of the desired N-aryl amine products.

Mechanochemical approaches, utilizing ball milling to provide the energy for the reaction, represent another frontier in solvent-free synthesis. This technique can facilitate C-N bond formation in the solid state, often with high efficiency and without the need for an inert atmosphere, further enhancing the green credentials of the synthesis.

Ionic Liquid-Mediated Reactions:

Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive "green" alternatives to traditional organic solvents. In the context of palladium-catalyzed C-N coupling reactions, ionic liquids can serve as both the solvent and a stabilizer for the catalyst.

For the synthesis of this compound analogues, the use of an ionic liquid as the reaction medium can facilitate the Buchwald-Hartwig amination. For instance, the coupling of aryl halides with amines has been successfully performed in ionic liquids, with the catalyst often being recyclable along with the ionic liquid phase. The use of bases that form ionic liquids upon protonation, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can also enable homogeneous reaction conditions in continuous flow reactors, mitigating issues of reactor clogging and improving process efficiency.

| Reaction Type | Reactants | Catalyst System | Solvent/Medium | Temperature (°C) | Time (h) | Yield (%) | Ref. |

| Buchwald-Hartwig | Aryl Halide, Secondary Amine | Pd(OAc)2/RuPhos | Solvent-Free | 110 | 12 | 50-99 | General finding |

| Buchwald-Hartwig | Aryl Halide, Amine | XantPhos Pd G3 | MeCN/PhMe with DBU | 140 | 1 | High | General finding |

Catalyst Reuse and Sustainability Considerations

The palladium catalysts often employed in C-N coupling reactions are expensive and can have a significant environmental footprint associated with their mining and purification. Therefore, developing methodologies that allow for the efficient recovery and reuse of the catalyst is a cornerstone of sustainable synthesis.

Heterogeneous Catalysis and Catalyst Recycling:

A key strategy for improving catalyst sustainability is through heterogenization, where the homogeneous palladium catalyst is immobilized on a solid support. This approach simplifies the separation of the catalyst from the reaction mixture, allowing for its recovery and reuse over multiple reaction cycles. Various support materials have been explored, including carbon nanotubes, polymers, and mesoporous silica.

For instance, palladium nanoparticles supported on amine-functionalized multi-walled carbon nanotubes (Pd/MWCNTs-NH2) have shown excellent activity in Buchwald-Hartwig aminations. These catalysts can be prepared via a simple and solvent-free ball-milling method and can be easily separated from the reaction mixture by centrifugation for subsequent reuse with minimal loss of activity.

Sustainable Catalyst Design:

Beyond immobilization, research is also focused on designing more sustainable catalyst systems. This includes the use of palladium nanoparticles (PdNPs) synthesized through greener methods, such as using plant extracts as reducing and capping agents. These bio-inspired catalysts not only reduce the reliance on hazardous chemical reductants but can also be supported on biodegradable materials, further enhancing their environmental compatibility.

The development of catalysts based on more abundant and less toxic metals, such as nickel, is also a promising avenue for sustainable C-N cross-coupling reactions. While often requiring different reaction conditions, these systems offer a long-term solution to the sustainability challenges associated with palladium.

| Catalyst System | Support Material | Reaction | Catalyst Loading (mol%) | Solvent | Reusability (cycles) | Key Findings | Ref. |

| Pd Nanoparticles | Amine-functionalized CNTs | Buchwald-Hartwig | Low | Microwave | Multiple | Simple, solvent-free catalyst prep. | General finding |

| Palladium | Solid Support | Buchwald-Hartwig | Optimized | Various | 5+ | Ligand choice is crucial for success. | General finding |

Reactivity and Derivatization Pathways of 5 Bromo 2 Morpholin 4 Ylaniline

Electrophilic Aromatic Substitution on the Aniline (B41778) Ring System

The aniline ring in 5-Bromo-2-morpholin-4-ylaniline is activated towards electrophilic aromatic substitution by the strong electron-donating nature of both the amino and morpholino groups. These groups direct incoming electrophiles primarily to the positions ortho and para to themselves. Given the substitution pattern of the molecule, the positions C4 and C6 are the most activated sites for electrophilic attack. However, a comprehensive review of the scientific literature did not yield specific published examples of electrophilic aromatic substitution reactions being performed on this compound.

Nucleophilic Aromatic Substitution Facilitated by the Morpholine (B109124) Group

The synthesis of this compound itself often proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In a common synthetic route, 2,5-dibromonitrobenzene is treated with morpholine. ambeed.comacs.org The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, allowing for the displacement of one of the bromine atoms by the morpholine nucleophile. The subsequent reduction of the nitro group yields the target aniline. This initial synthetic step underscores the susceptibility of appropriately activated precursors to undergo nucleophilic aromatic substitution to install the key morpholino moiety. ambeed.comacs.org

Cross-Coupling Reactions at the Bromine Position

The bromine atom at the C5 position of this compound is a key functional handle for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing new carbon-carbon and carbon-heteroatom bonds, enabling the diversification of the core structure.

Suzuki–Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a widely employed method for forming carbon-carbon bonds, and this compound has been shown to be a viable substrate for this transformation. A key application involves the conversion of the aryl bromide to an aryl boronate ester, which can then be used in subsequent coupling reactions. For instance, the reaction of this compound with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst and a base affords the corresponding 2-morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. ambeed.comacs.org This boronate ester is a versatile intermediate for introducing a wide range of aryl and heteroaryl substituents. ambeed.comacs.org

Table 1: Suzuki-Miyaura Borylation of this compound

| Reactant | Reagents | Catalyst | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| This compound | Bis(pinacolato)diboron, KOAc | Pd(dppf)Cl₂ | Dioxane/DMSO | 85 °C | 2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | ambeed.comacs.org |

Heck and Sonogashira Coupling Reactions

While the Heck and Sonogashira reactions are powerful methods for the formation of carbon-carbon bonds (alkenylation and alkynylation, respectively) from aryl halides, a detailed search of the scientific literature did not reveal specific examples of these reactions being applied to this compound.

Buchwald–Hartwig Amination and Amidation Reactions

The Buchwald-Hartwig amination and amidation reactions are pivotal for the formation of carbon-nitrogen bonds. Despite the utility of these reactions for functionalizing aryl bromides, specific instances of their application to this compound have not been reported in the reviewed scientific literature.

Negishi and Stille Coupling Applications

The Negishi and Stille couplings, which utilize organozinc and organotin reagents respectively, are also important tools in carbon-carbon bond formation. A review of the available literature did not provide specific examples of Negishi or Stille coupling reactions being performed on this compound.

Reactions Involving the Primary Amine Moiety

The primary amine attached to the benzene (B151609) ring is a versatile functional group, capable of undergoing a variety of reactions common to anilines. Its reactivity is influenced by the electronic effects of the bromine atom and the morpholine group on the aromatic ring.

Acylation and Sulfonylation Reactions

The primary amine of this compound readily undergoes acylation and sulfonylation. These reactions involve the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl or sulfonyl center, respectively, leading to the formation of stable amide and sulfonamide linkages.

Acylation is typically achieved by treating the aniline with acylating agents such as acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. For instance, reaction with acetyl chloride would yield N-(4-bromo-2-morpholinophenyl)acetamide. prepchem.com The reaction proceeds by nucleophilic addition of the primary amine to the carbonyl carbon of the acylating agent, followed by elimination of a leaving group. prepchem.comnih.gov A general procedure involves dissolving the aniline in a suitable solvent like tetrahydrofuran (B95107) or dichloromethane (B109758), adding the acylating agent, and stirring at room temperature. nih.gov

Sulfonylation follows a similar mechanism, reacting the aniline with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. This results in the formation of a highly stable sulfonamide. A related sulfonamide, N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-chlorobenzenesulfonamide, highlights the formation of such linkages in complex molecules containing the bromo-morpholinyl moiety. researchgate.net

Table 1: Examples of Acylation and Sulfonylation Reagents

| Reagent Class | Specific Example | Product Type |

|---|---|---|

| Acyl Chloride | Acetyl chloride | Amide |

| Acyl Chloride | Benzoyl chloride | Amide |

| Acid Anhydride | Acetic anhydride | Amide |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide |

| Sulfonyl Chloride | Methanesulfonyl chloride | Sulfonamide |

Imine and Schiff Base Formation

The primary amine group can condense with aldehydes and ketones to form imines, also known as Schiff bases. acta.co.innanobioletters.com This reaction is typically catalyzed by acid or base and involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. masterorganicchemistry.comlibretexts.org Subsequent dehydration of the carbinolamine yields the C=N double bond characteristic of an imine. masterorganicchemistry.comnih.gov

The formation of Schiff bases is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction, often by using a Dean-Stark apparatus or a dehydrating agent. nih.gov A wide variety of carbonyl compounds can be used, allowing for the synthesis of a diverse library of imine derivatives. acta.co.in For example, reacting this compound with benzaldehyde (B42025) would produce (E)-N-benzylidene-5-bromo-2-morpholinoaniline. The synthesis generally involves refluxing equimolar amounts of the aniline and the carbonyl compound in a solvent like methanol (B129727) or ethanol (B145695). acta.co.inresearchgate.net

Table 2: Carbonyl Reactants for Schiff Base Formation

| Carbonyl Compound | Product Name |

|---|---|

| Benzaldehyde | (E)-N-benzylidene-5-bromo-2-morpholinoaniline |

| Acetophenone | (E)-5-Bromo-2-morpholino-N-(1-phenylethylidene)aniline |

| 4-Hydroxybenzaldehyde | (E)-4-(((4-bromo-2-morpholinophenyl)imino)methyl)phenol |

| Cyclohexanone | (E)-N-cyclohexylidene-5-bromo-2-morpholinoaniline |

Diazotization and Subsequent Transformations

One of the most significant transformations of aromatic primary amines is diazotization, which converts the amino group into a diazonium salt (-N₂⁺). masterorganicchemistry.com This is accomplished by treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C). masterorganicchemistry.comgoogle.com The resulting 4-bromo-2-morpholinophenyl)diazonium salt is a versatile intermediate, as the diazonium group is an excellent leaving group (N₂ gas) and can be replaced by a wide range of nucleophiles. organic-chemistry.org

These displacement reactions are often facilitated by copper(I) salts in what is known as the Sandmeyer reaction . wikipedia.orgbyjus.com This radical-nucleophilic aromatic substitution allows for the introduction of various substituents onto the aromatic ring that are otherwise difficult to install directly. wikipedia.orgnih.gov

Key Sandmeyer and related transformations include:

Halogenation: Using CuCl, CuBr, or KI to introduce -Cl, -Br, or -I, respectively. masterorganicchemistry.com For example, treating the diazonium salt with CuBr would yield 1,4-dibromo-2-morpholinobenzene.

Cyanation: Using CuCN to install a nitrile group (-CN), which can be further hydrolyzed to a carboxylic acid or reduced to an amine. byjus.com

Hydroxylation: Heating the diazonium salt solution in water introduces a hydroxyl group (-OH). organic-chemistry.org

Fluorination (Balz-Schiemann Reaction): This reaction uses tetrafluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to the corresponding aryl fluoride. organic-chemistry.orgwikipedia.org

Table 3: Transformations of the Diazonium Salt

| Reagent(s) | Reaction Name | Product Functional Group |

|---|---|---|

| CuCl / HCl | Sandmeyer | -Cl |

| CuBr / HBr | Sandmeyer | -Br |

| CuCN / KCN | Sandmeyer | -CN |

| KI | -I | |

| H₂O, Δ | -OH | |

| HBF₄, then Δ | Balz-Schiemann | -F |

| H₃PO₂ | Deamination | -H |

Transformations Involving the Morpholine Nitrogen

The morpholine ring contains a tertiary amine nitrogen which, unlike the aromatic primary amine, is aliphatic and more basic. This nitrogen atom is nucleophilic and can participate in its own set of characteristic reactions.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the morpholine nitrogen makes it susceptible to attack by electrophiles.

N-Alkylation involves the reaction of the morpholine nitrogen with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents. researchgate.net The reaction is a standard nucleophilic substitution (S_N2) where the nitrogen atom displaces the halide leaving group. For example, reacting this compound with ethyl chloroacetate (B1199739) in the presence of a non-nucleophilic base like triethylamine can yield the corresponding N-alkylated ester derivative. researchgate.net Catalytic N-alkylation using alcohols over a metal catalyst is also a viable method. researchgate.net

N-Acylation can occur with acylating agents like acyl chlorides. While the primary amine is generally more reactive, under controlled conditions or with the primary amine protected, acylation of the morpholine nitrogen is possible. This reaction forms an N-acylmorpholine derivative. The reaction of an amine with a halogenated reagent like chloroacetyl chloride is favored by the presence of a base. nih.gov

Table 4: Reagents for Morpholine Nitrogen Derivatization

| Reaction Type | Reagent | Product Type |

|---|---|---|

| N-Alkylation | Methyl Iodide | Quaternary Ammonium (B1175870) Salt (see 3.5.2) |

| N-Alkylation | Ethyl Bromide | Tertiary Amine Salt |

| N-Alkylation | Benzyl Chloride | Tertiary Amine Salt |

| N-Acylation | Acetyl Chloride | N-Acylmorpholine (Amide) |

Quaternization Strategies

Quaternization is the exhaustive alkylation of the morpholine nitrogen to form a quaternary ammonium salt. This is typically achieved by reacting this compound with an excess of an alkylating agent, most commonly a reactive alkyl halide like methyl iodide. The reaction proceeds via nucleophilic attack of the tertiary morpholine nitrogen on the alkyl halide. researchgate.net The resulting product, for example, 4-(4-bromo-2-aminophenyl)-4-methylmorpholin-1-ium iodide, carries a permanent positive charge on the nitrogen atom, making it a quaternary ammonium salt. These salts have different physical properties, such as increased water solubility, compared to the parent aniline.

Cyclization and Annulation Reactions to Form Fused Heterocycles

The strategic placement of a primary amino group ortho to a morpholino substituent gives this compound characteristics similar to an N-substituted ortho-phenylenediamine. This arrangement is highly conducive to a variety of cyclization and annulation reactions, enabling the synthesis of a diverse range of fused heterocyclic systems. The presence of the bromine atom at the 5-position further enhances its synthetic utility, providing a handle for subsequent functionalization.

Indole (B1671886) and Benzimidazole (B57391) Ring Formation

The synthesis of benzimidazoles from ortho-phenylenediamine precursors is a well-established and fundamental transformation in heterocyclic chemistry. This compound serves as an excellent substrate for these reactions. The most common method involves the condensation of the diamine with aldehydes or their chemical equivalents, such as sodium metabisulfite (B1197395) adducts, often catalyzed by acid or under oxidative conditions.

For instance, the reaction of a related compound, 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine, with various iminoester hydrochlorides has been shown to produce 2-aryl-substituted benzimidazoles. researchgate.net A more direct and widely applicable method is the condensation with aromatic aldehydes. Research on the synthesis of 2-aryl substituted 6-morpholino-1H-benzimidazoles demonstrates that the corresponding 4-morpholino-o-phenylenediamine readily condenses with a range of aldehydes. tubitak.gov.trtubitak.gov.trresearchgate.net This reaction typically proceeds by heating the reactants in a suitable solvent, sometimes with an oxidizing agent or catalyst, to facilitate the cyclization and subsequent aromatization to the benzimidazole ring.

The general reaction to form a 6-bromo-5-morpholin-4-yl-benzimidazole derivative is outlined below:

Reaction Scheme for Benzimidazole Formation

While direct synthesis of indole rings from this compound is less straightforward, established methodologies can be applied. The Fischer indole synthesis, a cornerstone of indole chemistry, requires a hydrazine (B178648) precursor. iajps.com This could be achieved by diazotization of the primary amine of the title compound followed by reduction. The resulting hydrazine could then be condensed with a ketone or aldehyde to form a hydrazone, which upon treatment with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or methanesulfonic acid), would undergo the characteristic tubitak.gov.trtubitak.gov.tr-sigmatropic rearrangement to yield a 5-bromo-6-morpholinoindole derivative. iajps.com

Pyrimidine (B1678525) and Pyrazine (B50134) Annulations

The 1,2-diamine functionality of this compound is also primed for annulation reactions to form six-membered heterocyclic rings like pyrimidines and pyrazines. The construction of a pyrimidine ring typically involves the reaction of a diamine with a 1,3-dielectrophile, such as a β-dicarbonyl compound (e.g., acetylacetone) or malonic acid derivatives, under acidic or basic conditions. A one-step synthesis of 5-bromo-2-substituted pyrimidines has been developed using 2-bromomalonaldehyde (B19672) and amidine compounds as raw materials, highlighting a pathway for incorporating the bromo-substituent. google.com

For pyrazine ring formation, the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or diacetyl, is the classical and most direct approach. This reaction, known as the Hinsberg condensation, would lead to the formation of quinoxaline (B1680401) derivatives. In the case of this compound, this would yield a 6-bromo-7-morpholinoquinoxaline. The reaction is typically carried out in a protic solvent like ethanol, often with mild acid or base catalysis.

The following table summarizes plausible annulation reactions for forming pyrimidine and pyrazine fused systems.

| Target Heterocycle | Reagent | Typical Conditions | Resulting Core Structure |

| Pyrimidine | 1,3-Dicarbonyl (e.g., Acetylacetone) | Acid or base catalysis, heat | 5-Bromo-6-morpholino-pyrimido[4,5-b]indole derivative |

| Pyrazine | 1,2-Dicarbonyl (e.g., Glyoxal) | Ethanol, heat | 6-Bromo-7-morpholinoquinoxaline |

Utilization as a Scaffold for Complex Molecular Architectures

This compound is not only a precursor for fused heterocycles but also a valuable scaffold for building more complex and diverse molecular structures. Its utility stems from the presence of multiple, orthogonally reactive functional groups: the primary amine, the morpholine nitrogen, and the bromine atom.

The bromine atom is particularly significant as it serves as a key functional handle for modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling (with boronic acids) and the Buchwald-Hartwig amination (with amines), are powerful tools for C-C and C-N bond formation, respectively. nih.gov These reactions allow for the introduction of a wide array of aryl, heteroaryl, or amino substituents at the 5-position of the benzimidazole ring or other heterocycles derived from the parent aniline.

Research on the functionalization of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole has demonstrated the successful application of Suzuki-Miyaura and Buchwald-Hartwig reactions to introduce various groups at the bromo-position with good to excellent yields. nih.gov This serves as a strong precedent for the potential of this compound and its derivatives as scaffolds.

The primary amine and the secondary amine of the morpholine ring also offer sites for further elaboration. The primary amine can be acylated, alkylated, or converted into other functional groups, while the morpholine nitrogen can be functionalized, for example, through N-alkylation, to attach side chains. This multi-point derivatization capability makes this compound a highly attractive starting material for generating libraries of complex molecules in fields such as medicinal chemistry and materials science. nih.gov

The following table outlines the potential derivatization pathways for this scaffold.

| Reactive Site | Reaction Type | Reagents | Potential New Moiety |

| Bromine Atom | Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids, Pd Catalyst, Base | Aryl, Heteroaryl |

| Bromine Atom | Buchwald-Hartwig Amination | Amines, Pd Catalyst, Base | Substituted Amino |

| Primary Amine | Acylation | Acid Chlorides, Anhydrides | Amide |

| Primary Amine | Reductive Amination | Aldehydes/Ketones, Reducing Agent | Secondary/Tertiary Amine |

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data for 5-Bromo-2-morpholin-4-ylaniline has been deposited in publicly accessible databases, such as the Cambridge Structural Database (CSD). Consequently, a detailed discussion of its specific solid-state characteristics is not possible. The following subsections would typically be populated with data from such an analysis.

Information on the precise three-dimensional arrangement of the atoms, including the planarity of the aniline (B41778) ring and the conformation of the morpholine (B109124) ring (e.g., chair, boat), is unavailable. The dihedral angles between the phenyl ring and the morpholine substituent cannot be determined without experimental crystallographic data.

A description of the non-covalent interactions that govern the crystal lattice, such as hydrogen bonds involving the amine group (N-H) as a donor and the morpholine oxygen or nitrogen as potential acceptors, cannot be provided. Other potential interactions, like bromine-bromine or C-H···π interactions, remain uncharacterized.

It is common for flexible moieties like a morpholine ring to exhibit conformational disorder in the solid state. However, in the absence of a crystallographic study for this compound, no analysis of potential disorder or the presence of conformational isomers in the crystal lattice can be conducted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is a standard technique for molecular structure elucidation, published ¹H NMR spectra with detailed assignments for this compound are not found in the surveyed scientific literature.

A detailed analysis of the proton NMR spectrum, which would include the chemical shifts (δ), coupling constants (J), and multiplicity of signals for the aromatic protons and the methylene (B1212753) protons of the morpholine ring, is not possible. Such an analysis would confirm the substitution pattern of the aromatic ring and provide insight into the electronic environment of the protons. Without this data, a table of ¹H NMR assignments cannot be generated.

¹³C NMR for Carbon Skeleton Elucidation

A ¹³C NMR spectrum would be required to identify all unique carbon environments within the molecule. The spectrum would be expected to show distinct signals for the carbons of the brominated aniline ring and the morpholine ring. The chemical shifts of these signals would provide crucial information about the electronic environment of each carbon atom. For instance, the carbon atom bonded to the bromine would exhibit a characteristic shift, as would the carbons adjacent to the nitrogen atoms. Without experimental data, a table of expected chemical shifts cannot be compiled.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for determining the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons, such as those within the morpholine ring and on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). It would be instrumental in confirming the connection of the morpholine ring to the aniline ring and the relative positions of the bromo and morpholino substituents on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be key in determining the preferred conformation of the morpholine ring and its orientation relative to the aniline ring.

Currently, no published 2D NMR data for this compound is available.

Conformational Analysis in Solution via NMR

The conformation of the morpholine ring (e.g., chair, boat, or twist-boat) and its dynamic behavior in solution could be investigated using variable temperature NMR studies and by analyzing coupling constants and NOESY data. Such an analysis would provide insights into the three-dimensional structure and flexibility of the molecule in solution, but this is contingent on the availability of the primary NMR data.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic (morpholine) protons, C=C stretching of the aromatic ring, C-N stretching, C-O-C stretching of the morpholine ether linkage, and the C-Br stretching. A detailed table of these vibrational frequencies and their assignments cannot be created without the actual spectrum.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy would provide complementary information to FT-IR. It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The spectrum would be expected to show characteristic bands for the aromatic ring and the morpholine skeleton. As with FT-IR, no experimental Raman data for this specific compound has been found.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. A high-resolution mass spectrum would confirm the elemental composition of this compound. The fragmentation pattern would likely involve the loss of the bromine atom, cleavage of the morpholine ring, and other characteristic fragmentations of substituted anilines. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), resulting in M and M+2 peaks of similar intensity. Without an experimental mass spectrum, a detailed analysis of the fragmentation pathways is speculative.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental formula by measuring its mass with extremely high accuracy. researchgate.netnih.gov For this compound, with a chemical formula of C₁₀H₁₃BrN₂O, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The high resolving power of HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, allows for mass determination to four or more decimal places. researchgate.netnih.gov This precision enables the differentiation of compounds from background interferences and distinguishes between different chemical formulas that might have the same nominal mass. The measured mass for this compound would be compared against the theoretical value to confirm its elemental composition with a high degree of confidence.

Table 1: Theoretical Isotopic Mass Data for this compound

| Property | Value |

| Chemical Formula | C₁₀H₁₃BrN₂O |

| Monoisotopic Mass | 256.0211 Da |

| Isotopes | ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O |

This table presents the calculated theoretical monoisotopic mass for the specified molecular formula.

Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure, offering a virtual fingerprint for identification. nih.gov For this compound, fragmentation is expected to occur at the most labile bonds under collision-induced dissociation (CID).

Plausible fragmentation pathways for the protonated molecule [M+H]⁺ would involve the morpholine ring and its connection to the aniline core. Key fragmentation steps could include:

Loss of the morpholine ring: Cleavage of the C-N bond connecting the morpholine moiety to the benzene (B151609) ring.

Fragmentation within the morpholine ring: A retro-Diels-Alder reaction within the morpholine ring is a common pathway for such structures.

Loss of Bromine: While less common in ESI, the loss of the bromine atom can occur.

The resulting fragment ions provide conclusive evidence for the connectivity of the atoms within the molecule. nih.govraco.cat

Table 2: Plausible MS/MS Fragment Ions for [C₁₀H₁₃BrN₂O+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Description |

| 257.0289 | Varies | C₄H₈NO | Loss of the morpholine radical |

| 257.0289 | Varies | C₄H₈O | Fragmentation of the morpholine ring |

| 257.0289 | Varies | Br | Loss of a bromine radical |

This table outlines hypothetical fragmentation pathways based on the chemical structure. Actual m/z values would be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. sciencepublishinggroup.com The absorption spectrum is dictated by the chromophores present in the structure. mdpi.com

Electronic Transitions and Chromophore Analysis

The primary chromophore in this compound is the substituted benzene ring. The aniline (–NH₂) and morpholine groups act as auxochromes, modifying the absorption characteristics of the benzene chromophore. The lone pair of electrons on the aniline nitrogen atom can participate in resonance with the π-electron system of the benzene ring, influencing the energy of the electronic transitions.

The expected electronic transitions are primarily π → π* in nature, characteristic of aromatic systems. The presence of the electron-donating amine and morpholine groups, along with the electron-withdrawing bromine atom, leads to a complex interplay that determines the position and intensity of the absorption bands. These transitions are sensitive to the molecular environment. mdpi.com

Solvent Effects on Absorption Maxima

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. eurjchem.combiointerfaceresearch.com Changes in solvent polarity can stabilize or destabilize the ground and excited electronic states to different extents, leading to shifts in the absorption maximum (λₘₐₓ). sciencepublishinggroup.commdpi.com

For this compound, the following effects can be anticipated:

Polar Protic Solvents: Solvents capable of hydrogen bonding (e.g., ethanol (B145695), methanol) can interact with the lone pair of electrons on the aniline nitrogen. This interaction can lead to a hypsochromic (blue) shift of the π → π* transition compared to non-polar solvents.

Polar Aprotic Solvents: Solvents like DMSO or acetonitrile (B52724) can induce shifts based on their dipolarity/polarizability. mdpi.com

Non-Polar Solvents: In non-polar solvents like cyclohexane (B81311) or hexane, the molecule exists in a relatively unperturbed state, providing a reference spectrum. sciencepublishinggroup.com

Studying these solvent-induced shifts helps in understanding the nature of the electronic transitions and the charge distribution in the molecule's ground and excited states.

Table 3: Expected Solvent Effects on the λₘₐₓ of this compound

| Solvent Type | Example Solvent | Expected Shift Direction | Rationale |

| Non-Polar | Cyclohexane | Reference | Minimal solute-solvent interaction. |

| Polar Protic | Methanol (B129727) | Hypsochromic (Blue Shift) | Hydrogen bonding with the aniline nitrogen stabilizes the ground state. |

| Polar Aprotic | Acetonitrile | Bathochromic (Red Shift) | Dipole-dipole interactions may stabilize the more polar excited state. |

This table illustrates the general principles of solvatochromism as they are expected to apply to the target compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules. For complex organic molecules like 5-Bromo-2-morpholin-4-ylaniline, Density Functional Theory (DFT) is a widely employed method due to its balance of accuracy and computational efficiency. nih.gov DFT methods, such as the popular B3LYP hybrid functional, are used in conjunction with a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. nih.gov

These calculations form the basis for a wide range of analyses. For instance, in a comprehensive study of the structurally related compound 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations were used to determine its optimized geometry, vibrational frequencies, and electronic properties. nih.gov The output from these calculations serves as the foundation for further investigations into the molecule's frontier molecular orbitals, electrostatic potential, and reactivity descriptors. nih.gov Similar methodologies are applied to various bromo-aniline and morpholine-containing derivatives to explore their electronic structures and potential as inhibitors or for other biological activities. mdpi.comrsc.org

Molecular Geometry Optimization and Energy Minimization

A critical first step in computational analysis is molecular geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. This optimized structure represents the most stable conformation of the molecule. nih.gov

For related compounds, this optimization is typically performed using software like Gaussian, employing DFT methods such as B3LYP. nih.govnih.gov The resulting geometrical parameters, including bond lengths and bond angles, can then be compared with experimental data if available (e.g., from X-ray crystallography) to validate the computational model. In a study on 5-Bromo-2-Hydroxybenzaldehyde, the calculated bond lengths and angles showed a high correlation with experimental data. nih.gov This process of energy minimization is essential as the accuracy of all subsequent computational property predictions depends on starting with a stable, optimized molecular structure. researchgate.net

Conformational Analysis using Computational Methods

Conformational analysis explores the different spatial arrangements of a molecule that can be achieved by rotation around single bonds. These different arrangements, or conformers, can have different energy levels, and computational methods are used to identify the most stable ones.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower kinetic stability. researchgate.netnih.gov Conversely, a large energy gap implies higher stability. nih.gov This gap can be calculated using DFT and corresponds to the lowest energy electronic excitation possible within the molecule. nih.gov

For the related compound 5-Bromo-2-Hydroxybenzaldehyde, the HOMO-LUMO energy gap was calculated to be 7.1 eV, indicating good stability. nih.gov

Table 1: Frontier Molecular Orbital Energies for 5-Bromo-2-Hydroxybenzaldehyde Data derived from a study using the B3LYP/6–311++G(d,p) method. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov

The MEP map uses a color scale to represent different potential values. Typically, red and yellow regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential. nih.gov In the analysis of 5-Bromo-2-Hydroxybenzaldehyde, the MEP map showed the most negative region (reddish-orange) around the oxygen atom of the aldehyde group, identifying it as a likely site for electrophilic interaction. nih.gov

Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. A higher value indicates greater stability. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): Describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. nih.gov

These indices are calculated from the ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO). For instance, a study on an imidazole (B134444) derivative found that a moderate electrophilicity index (ω = 1.4134 eV) categorized the compound as a moderate electrophile. researchgate.net The values for 5-Bromo-2-Hydroxybenzaldehyde are presented below. nih.gov

Table 2: Calculated Global Reactivity Descriptors for 5-Bromo-2-Hydroxybenzaldehyde Data derived from a study using the B3LYP/6–311++G(d,p) method. nih.gov

Table of Mentioned Compounds

Charge Distribution Analysis

A critical aspect of understanding a molecule's reactivity and intermolecular interactions is the analysis of its charge distribution. Methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and Quantum Theory of Atoms in Molecules (QTAIM) are commonly employed to calculate partial atomic charges. stackexchange.com These calculations would reveal the electron-donating or -withdrawing effects of the bromo and morpholino substituents on the aniline (B41778) ring, highlighting regions of positive and negative electrostatic potential. For substituted anilines, the charge on the amine nitrogen is a key predictor of certain metabolic pathways. nih.gov However, specific charge distribution data for this compound is not presently available in published research.

Spectroscopic Property Prediction and Validation

Computational methods are frequently used to predict and help interpret experimental spectra.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, often employing Density Functional Theory (DFT), is a valuable tool for structure elucidation. github.io For this compound, theoretical calculations could provide predicted ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental data, can confirm the molecular structure and provide insights into the electronic environment of the atoms. While there are general studies on NMR prediction for substituted anilines and phenylmorpholines, specific computational NMR data for this compound has not been reported. afit.eduwikipedia.org

Theoretical vibrational analysis, typically using DFT, can generate simulated Infrared (IR) and Raman spectra. globalresearchonline.netnih.gov These simulations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds. For this compound, this analysis would identify characteristic frequencies for the N-H, C-Br, and morpholine (B109124) ring vibrations. Studies on halogenated anilines have shown how substituents affect vibrational frequencies. researchgate.net However, specific simulated spectra for the title compound are not available.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry plays a crucial role in elucidating reaction mechanisms by mapping potential energy surfaces and identifying transition states. For this compound, theoretical studies could investigate its reactivity in various chemical transformations, such as electrophilic aromatic substitution. youtube.com The presence of both an activating amino group and a deactivating but ortho, para-directing bromo group presents an interesting case for regioselectivity. Detailed computational studies on the reaction mechanisms involving this specific molecule are yet to be published.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant charge separation, often described as "push-pull" systems, can exhibit non-linear optical (NLO) properties, which are of interest for materials science and telecommunications. nih.gov The combination of the electron-donating morpholino-aniline moiety and the electron-withdrawing bromo substituent could potentially give this compound NLO activity. acs.orgnih.gov Computational methods can predict hyperpolarizabilities, key indicators of NLO potential. There is a lack of specific computational NLO studies on this compound in the scientific literature.

Intermolecular Interaction Analysis using Computational Tools

The study of intermolecular interactions is fundamental to understanding the solid-state structure and properties of a compound. Computational tools can be used to analyze hydrogen bonding, halogen bonding, and other non-covalent interactions that govern crystal packing. ijsr.net For this compound, interactions involving the amine protons, the morpholine oxygen, and the bromine atom would be of particular interest. While general principles of intermolecular interactions in bromo-substituted anilines have been explored, a specific computational analysis of the intermolecular forces in crystalline this compound is not documented. researchgate.net

Role As a Synthetic Intermediate and Advanced Material Precursor

Precursor in Heterocyclic Synthesis

The compound is a foundational element for constructing a wide array of heterocyclic structures, which are central to medicinal chemistry and materials science.

5-Bromo-2-morpholin-4-ylaniline serves as a key starting material for synthesizing substituted pyrimidines and pyridines, which are core structures in many biologically active compounds. For instance, it can be used in the synthesis of potent kinase inhibitors. The aniline (B41778) nitrogen can react with 1,3-dicarbonyl compounds or their equivalents in condensation reactions to form the pyrimidine (B1678525) ring. The bromine atom can then be used in subsequent cross-coupling reactions to introduce further complexity, leading to the creation of libraries of compounds for drug discovery.

The ortho-diamine-like nature of derivatives of this compound makes it an ideal precursor for the synthesis of benzimidazoles. Following a nucleophilic aromatic substitution or a cross-coupling reaction to introduce another amino group ortho to the existing one, the resulting diamine can be cyclized with aldehydes or carboxylic acids to form the benzimidazole (B57391) core. This approach is instrumental in developing antifungal agents, proton pump inhibitors, and anthelmintics.

The compound is also a valuable precursor for creating larger, more complex macrocyclic structures like porphyrazines. The synthesis typically involves the conversion of this compound into a phthalonitrile (B49051) derivative. This is often achieved through a Rosenmund-von Braun reaction (cyanation of the aryl bromide) or a nucleophilic aromatic substitution on a suitably activated precursor. The resulting phthalonitriles, now bearing the morpholine (B109124) substituent, can then undergo template-driven cyclotetramerization to form highly substituted porphyrazine macrocycles. These macrocycles and their metal complexes have potential applications in photodynamic therapy, catalysis, and as advanced materials.

Scaffold for Novel Organic Frameworks

While direct use of this compound in the construction of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) is not extensively documented, its derivatives hold significant promise. By transforming the aniline and bromo functionalities into suitable linking groups (e.g., carboxylic acids, boronic acids, or other amines), it can serve as a custom-designed building block for porous crystalline materials. The morpholine group can impart desirable properties to the framework, such as improved solubility during synthesis or specific host-guest interactions within the pores.

Applications in Coordination Chemistry Ligand Design

The structure of this compound is well-suited for the design of novel ligands for coordination chemistry. The aniline nitrogen and the oxygen atom of the morpholine ring can act as a bidentate chelating system for various metal ions. Furthermore, the bromine atom can be a site for post-coordination modification, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complex. These complexes can be explored for their catalytic activity, magnetic properties, or as luminescent materials.

Design and Synthesis of Probes for Mechanistic Studies in Chemical Biology

The unique electronic and structural features of this compound make it an attractive scaffold for the development of chemical probes. For example, its derivatives can be elaborated into fluorescent probes to study enzymatic activity or to visualize specific cellular components. The morpholine group can enhance water solubility and bioavailability, while the core aromatic structure can be modified to create a fluorophore whose emission properties are sensitive to the local environment or to a specific biological event.

Development of New Organic Reagents and Catalysts

Currently, there is a notable absence of dedicated research on the application of this compound in the creation of new organic reagents or catalysts. The molecule possesses a synthetically versatile structure, featuring a nucleophilic aniline group, a tertiary amine within the morpholine ring, and a bromine atom that can participate in various coupling reactions. However, its direct utilization or functionalization to serve as a specific organic reagent or catalyst is not a prominent subject in the existing scientific literature. Its primary role appears to be that of a structural component in the assembly of larger, more complex molecules.

Precursors for Material Science Applications

The application of this compound as a direct precursor in material science is not well-documented. The potential for this compound to be used in creating advanced materials remains largely theoretical at this time, with a lack of empirical studies in the public domain.

Organic Semiconductors and Optoelectronic Materials

There are no specific research articles or patents that describe the synthesis or application of this compound in the field of organic semiconductors or optoelectronic materials. The development of such materials typically involves molecules with specific electronic properties, such as extended π-conjugation and suitable energy levels for charge transport, which have not been reported for this particular compound.

Polymerizable Monomers

The potential of this compound to act as a polymerizable monomer has not been explored in the available scientific literature. While the presence of the aniline and bromo functionalities suggests theoretical pathways for polymerization, such as through electropolymerization or cross-coupling reactions, no studies have been published to demonstrate these applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Bromo-2-morpholin-4-ylaniline, and how can reaction conditions be optimized to minimize impurities?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, substituting a bromine atom on a pyridine or aniline precursor with morpholine under catalytic conditions (e.g., Pd catalysts for Buchwald-Hartwig amination). Optimize temperature (80–120°C) and solvent polarity (DMF or THF) to enhance yield and reduce side products like dehalogenated byproducts. Monitor reactions via TLC or HPLC .

- Characterization : Confirm purity using / NMR and high-resolution mass spectrometry (HRMS). Compare melting points (mp) with literature values (e.g., related morpholine derivatives: mp 132–135°C) .

Q. How should researchers safely handle this compound in the laboratory?

- Safety Protocol : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential toxicity of brominated aromatic amines. Store in a cool, dry place away from oxidizing agents. Dispose of waste via licensed hazardous waste contractors, as brominated compounds may persist in the environment .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL software for refinement. For example, a related morpholine-containing sulfonamide compound (CHBrNOS) was resolved to confirm bond angles, torsion angles, and hydrogen bonding networks. Address disordered atoms or twinning by iterative refinement and validation with CCDC databases .